molecular formula C8H16N2 B1630171 Decahydro-2,7-naphthyridine CAS No. 885270-20-2

Decahydro-2,7-naphthyridine

Cat. No. B1630171
CAS RN: 885270-20-2
M. Wt: 140.23 g/mol
InChI Key: XVBWSIVJQVABMM-UHFFFAOYSA-N
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Description

Decahydro-2,7-naphthyridine is a chemical compound with the molecular formula C8H16N2 . It is a derivative of naphthyridine, a class of heterocyclic compounds that have significant importance in the field of medicinal chemistry due to their wide variety of biological activities .


Molecular Structure Analysis

The molecular structure of Decahydro-2,7-naphthyridine consists of a naphthyridine core, which is essentially two fused pyridine rings, with different mutual arrangements of nitrogen atoms . The ‘decahydro’ prefix indicates that the compound contains ten hydrogen atoms.

Scientific Research Applications

Stereoselective Synthesis and Anti-HIV Activity

  • Decahydro-2,7-naphthyridine derivatives have been synthesized through stereoselective nucleophilic addition, resulting in compounds exhibiting anti-HIV activity. This highlights their potential in antiviral drug development (Esipova et al., 2006).

Hydrogen Bonds and Tautomerism

  • Studies on 2,7-disubstituted 1,8-naphthyridines have shown their ability to exhibit tautomerism, an important feature for understanding molecular behavior in various chemical and biological processes (Alvarez-Rúa et al., 2004).

Efficient Construction of Complex Molecules

  • A one-pot transformation involving decahydropyrido[2,3,4-gh]phenanthridine derivatives has been developed for constructing complex molecules efficiently, indicating potential in organic synthesis (Cao et al., 2013).

Synthesis Methods and Biological Activities

  • Various methods for synthesizing 2,7-naphthyridine analogs have been explored, underlining the broad spectrum of biological activities of these compounds (Wójcicka, 2021).

HIV-1 Integrase Inhibitors

  • Certain 8-hydroxy-[1,6]naphthyridines have been identified as potent inhibitors of HIV-1 integrase, crucial for antiviral therapy (Zhuang et al., 2003).

Functionalized 2,7-Naphthyridines Synthesis

  • Regioselective functionalization of 2,7-naphthyridines has been achieved, leading to the synthesis of structurally diverse molecules, important in chemical research (Greiner et al., 2015).

Fluorescent Sensing Applications

  • Ethyne-linked naphthyridine-aniline conjugated molecules have shown potential as selective sensors for specific biochemical molecules, contributing to advancements in bioanalytical methods (Lu et al., 2016).

Catalysis in Chemical Reactions

  • Iridium complexes with naphthyridine ligands have been used for efficient catalysis of hydrogenation and dehydrogenation reactions, showcasing their utility in synthetic chemistry (Fujita et al., 2014).

properties

IUPAC Name

1,2,3,4,4a,5,6,7,8,8a-decahydro-2,7-naphthyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2/c1-3-9-5-8-6-10-4-2-7(1)8/h7-10H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVBWSIVJQVABMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2C1CCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90632516
Record name Decahydro-2,7-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90632516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

885270-20-2
Record name Decahydro-2,7-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90632516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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